2-(1,3-benzothiazol-2-ylsulfanyl)-N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}acetohydrazide
Description
This compound belongs to the class of benzothiazole-based acylhydrazones, characterized by a benzothiazole ring linked via a sulfanyl group to an acetohydrazide scaffold. The (E)-configured imine group connects to a substituted benzylidene moiety bearing a benzyloxy group at position 3 and a methoxy group at position 2. Such derivatives are typically synthesized via condensation of benzothiazole-thioacetohydrazides with substituted aldehydes under reflux in ethanol or similar solvents, as seen in analogous compounds .
Properties
Molecular Formula |
C24H21N3O3S2 |
|---|---|
Molecular Weight |
463.6 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-(4-methoxy-3-phenylmethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C24H21N3O3S2/c1-29-20-12-11-18(13-21(20)30-15-17-7-3-2-4-8-17)14-25-27-23(28)16-31-24-26-19-9-5-6-10-22(19)32-24/h2-14H,15-16H2,1H3,(H,27,28)/b25-14+ |
InChI Key |
ZRXHMIVNKLQVOM-AFUMVMLFSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3S2)OCC4=CC=CC=C4 |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3S2)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}acetohydrazide typically involves a multi-step process:
Formation of the Benzothiazole Moiety: This step involves the cyclization of 2-aminothiophenol with carbon disulfide and a suitable base to form the benzothiazole ring.
Attachment of the Sulfanyl Group: The benzothiazole is then reacted with a suitable thiol to introduce the sulfanyl group.
Formation of the Acetohydrazide: The intermediate product is then reacted with acetic hydrazide to form the acetohydrazide group.
Condensation Reaction: Finally, the acetohydrazide is condensed with 3-(benzyloxy)-4-methoxybenzaldehyde under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-benzothiazol-2-ylsulfanyl)-N’-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}acetohydrazide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the benzothiazole ring.
Scientific Research Applications
2-(1,3-benzothiazol-2-ylsulfanyl)-N’-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}acetohydrazide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound’s unique structural features make it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with specific binding sites. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound is structurally analogous to other benzothiazole-thioacetohydrazide derivatives but differs in the substitution pattern on the arylidene moiety. Key comparisons include:
*Calculated based on structural formula.
Physicochemical and Spectral Properties
- IR Spectroscopy : The target compound’s IR spectrum would exhibit a C=O stretch (~1660–1680 cm⁻¹) from the hydrazide group, similar to ’s hydrazinecarbothioamides. The absence of S-H stretching (~2500–2600 cm⁻¹) confirms the thione tautomer, as seen in triazole derivatives .
- NMR : The benzothiazole protons resonate at δ 7.5–8.5 ppm, while the benzyloxy and methoxy groups appear as singlets at δ 3.8–5.0 ppm, consistent with ’s analogs .
Biological Activity
The compound 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}acetohydrazide is a hybrid molecule that combines the properties of benzothiazole and hydrazide moieties. Its structural complexity suggests potential for diverse biological activities, which have been the focus of various research studies.
Chemical Structure and Properties
- Chemical Formula : C18H16N6OS
- Molecular Weight : 396.496 g/mol
- Functional Groups : Benzothiazole, hydrazone, methoxy, and benzyloxy groups.
Antimicrobial Activity
Research indicates that derivatives of benzothiazoles exhibit significant antimicrobial properties. The compound has been shown to possess:
- Antibacterial Activity : Effective against various Gram-positive and Gram-negative bacteria. Studies have reported minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL against common pathogens like Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : Similar derivatives have demonstrated antifungal effects against strains such as Candida albicans, with MIC values reported around 25 µg/mL .
Anticancer Potential
The compound has been evaluated for its cytotoxic effects on several cancer cell lines:
- Cell Lines Tested : MDA-MB-231 (breast cancer), SK-Hep-1 (liver cancer), and NUGC-3 (gastric cancer).
- Findings : Cytotoxicity assays revealed that the compound exhibits selective toxicity towards tumorigenic cells with IC50 values ranging from 28 to 290 ng/mL, indicating potential for further development as an anticancer agent .
The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:
- Enzyme Inhibition : The compound has shown promise as an inhibitor of key enzymes involved in cancer cell proliferation and survival pathways. For example, it has been identified as a micro molar inhibitor of the amyloid beta peptide interaction with ABAD, which is implicated in Alzheimer's disease .
Case Studies
-
Study on Antimicrobial Efficacy :
- Researchers synthesized a series of benzothiazole derivatives, including the target compound, and tested their efficacy against a panel of bacterial strains.
- Results indicated that modifications in the benzothiazole structure significantly influenced antimicrobial potency.
-
Cytotoxicity Evaluation :
- A comparative study assessed the cytotoxic effects of various hydrazide derivatives on tumor cell lines.
- The target compound exhibited superior activity compared to other derivatives, particularly in inhibiting the growth of breast cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
